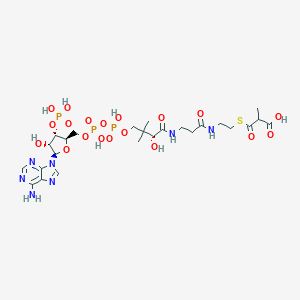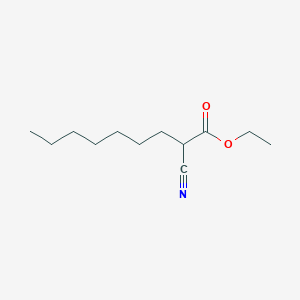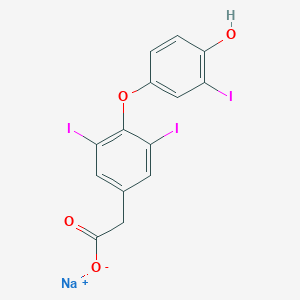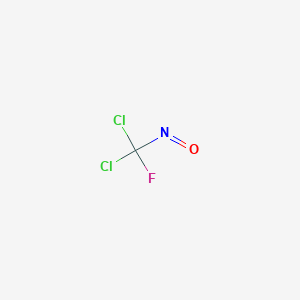
methylmalonyl-CoA
Übersicht
Beschreibung
Methylmalonyl-CoA ist ein Thioester, der aus Coenzym A besteht, das an Methylmalonsäure gebunden ist. Diese Verbindung ist entscheidend für den Stoffwechsel bestimmter Aminosäuren und Fettsäuren mit einer ungeraden Anzahl von Kohlenstoffatomen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methylmalonyl-CoA wird aus Propionyl-CoA und Bicarbonat unter Einwirkung des Enzyms Propionyl-CoA-Carboxylase synthetisiert . Diese Reaktion erfordert Biotin als Cofaktor und findet in den Mitochondrien statt. Die Reaktionsbedingungen beinhalten typischerweise einen pH-Wert von etwa 7,0 und eine Temperatur von 37 °C .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound ist aufgrund seiner spezifischen biologischen Rolle und der Komplexität seiner Synthese nicht üblich. Es kann in Laboreinstellungen unter Verwendung rekombinanter DNA-Technologie hergestellt werden, um die notwendigen Enzyme in bakteriellen oder Hefesystemen zu exprimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methylmalonyl-CoA unterliegt verschiedenen Arten von Reaktionen, darunter:
Isomerisierung: Es wird durch das Enzym this compound-Mutase in Succinyl-CoA umgewandelt.
Epimerisierung: Das Enzym this compound-Epimerase wandelt D-Methylmalonyl-CoA in L-Methylmalonyl-CoA um.
Häufige Reagenzien und Bedingungen
Propionyl-CoA und Bicarbonat: Werden bei der anfänglichen Synthese von this compound verwendet.
Adenosylcobalamin (Vitamin B12): Wird als Cofaktor für die Umwandlung von this compound in Succinyl-CoA benötigt.
Hauptprodukte, die gebildet werden
Succinyl-CoA: Wird durch die Isomerisierung von this compound gebildet.
L-Methylmalonyl-CoA: Wird durch die Epimerisierung von D-Methylmalonyl-CoA gebildet.
Wissenschaftliche Forschungsanwendungen
Methylmalonyl-CoA hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biochemie: Es wird wegen seiner Rolle im Tricarbonsäurezyklus und seiner Beteiligung an Stoffwechselwegen untersucht.
Industrielle Biotechnologie: Es wird wegen seines Potenzials in der Biokatalyse und der Produktion von wertschöpfenden Chemikalien untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung in erster Linie durch seine Umwandlung in Succinyl-CoA durch das Enzym this compound-Mutase . Diese Reaktion ist eine reversible Isomerisierung, die Adenosylcobalamin (eine Form von Vitamin B12) als Cofaktor benötigt . Die Umwandlung ist entscheidend für den Eintritt von Propionyl-CoA in den Tricarbonsäurezyklus und spielt somit eine wichtige Rolle bei der Energieproduktion und den Stoffwechselprozessen .
Wirkmechanismus
Methylmalonyl-CoA exerts its effects primarily through its conversion to succinyl-CoA by the enzyme this compound mutase . This reaction is a reversible isomerization that requires adenosylcobalamin (a form of vitamin B12) as a cofactor . The conversion is crucial for the entry of propionyl-CoA into the tricarboxylic acid cycle, thereby playing a significant role in energy production and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propionyl-CoA: Ein Vorläufer bei der Synthese von Methylmalonyl-CoA.
Succinyl-CoA: Das Produkt der Isomerisierung von this compound.
Ethylmalonyl-CoA: Ist an ähnlichen Stoffwechselwegen beteiligt und hat eine ähnliche Struktur.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Rolle im Stoffwechsel von ungeradzahligen Fettsäuren und bestimmten Aminosäuren . Seine Umwandlung in Succinyl-CoA ist ein entscheidender Schritt im Tricarbonsäurezyklus, der es von anderen ähnlichen Verbindungen unterscheidet .
Eigenschaften
IUPAC Name |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12?,13-,16-,17-,18+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-FBMOWMAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264-45-5 | |
| Record name | Methylmalonyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmalonyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(2-Hydroxyethyl)thio]-1,2-propanediol](/img/structure/B74293.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)




